3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Catalog No.
S11703114
CAS No.
M.F
C17H19ClN4
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo...

Product Name

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C17H19ClN4

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C17H19ClN4/c1-5-14-16(12-6-8-13(18)9-7-12)17-19-11(2)10-15(21(3)4)22(17)20-14/h6-10H,5H2,1-4H3

InChI Key

LYAOKRNCIPTFBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)N(C)C

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a distinctive structure characterized by a pyrazolo[1,5-a]pyrimidine core that is substituted with a 4-chlorophenyl group and three methyl groups. Its molecular formula is C17H19ClN4C_{17}H_{19}ClN_4, and it has a molecular weight of approximately 314.8 g/mol . The presence of the chlorophenyl group enhances its biological activity and solubility properties, making it an interesting candidate for pharmaceutical applications.

Typical of pyrazolo[1,5-a]pyrimidines, including halogenation, alkylation, and condensation reactions. For instance, halogenation can introduce additional halogen substituents at different positions on the aromatic ring or the pyrazolo structure. Alkylation reactions can modify the nitrogen atoms in the pyrazole ring, potentially altering its biological activity. These reactions are significant for synthesizing derivatives with enhanced or modified properties .

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits notable biological activities, particularly in cancer research. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range . Additionally, the compound may exhibit anti-inflammatory and analgesic properties, similar to other compounds within its class.

The synthesis of 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves several key steps:

  • Condensation Reaction: The initial step often involves the condensation of appropriate pyrazole and pyrimidine precursors.
  • Substitution Reactions: Subsequent reactions introduce the 4-chlorophenyl group and trimethyl substituents onto the pyrazolo structure.
  • Purification: The final product is purified through recrystallization or chromatography methods to obtain high purity levels suitable for biological testing.

These synthetic routes allow for modifications that can lead to a variety of derivatives with distinct biological properties.

Due to its biological activity, 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has potential applications in:

  • Cancer Therapy: As an inhibitor of key enzymes involved in cancer cell proliferation.
  • Pharmaceutical Development: As a lead compound for developing new anti-cancer agents or other therapeutic drugs targeting similar pathways.
  • Research Tools: In biochemical studies exploring cell cycle regulation and enzyme inhibition mechanisms.

Interaction studies have demonstrated that this compound interacts with various biomolecules, particularly enzymes involved in cell cycle regulation. The binding affinity and specificity towards CDK2 suggest that it could be developed further as a targeted therapy for specific cancer types. Additionally, studies may explore its interactions with other proteins involved in signaling pathways related to cancer progression and inflammation .

Several compounds share structural similarities with 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine. Here are some notable examples:

Compound NameUnique Features
3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amineContains a different chlorophenyl substitution; potential variations in biological activity due to structural differences.
3-(4-bromophenyl)-N,N-dimethylpyrazolo[1,5-a]pyrimidin-7-amineFeatures bromination instead of chlorination; may exhibit different pharmacological properties due to halogen effects.
4-methyl-N,N-diphenylpyrazolo[1,5-a]pyrimidin-7-amineLacks chlorination; different substitution pattern may lead to altered biological effects compared to the target compound.

These comparisons illustrate that while these compounds share core structural elements characteristic of pyrazolo[1,5-a]pyrimidines, variations in substituents lead to distinct biological properties and potential applications. The unique combination of substituents in 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine contributes to its specific interactions and therapeutic potential within this class of compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

314.1298243 g/mol

Monoisotopic Mass

314.1298243 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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